molecular formula C17H25N3O3 B11821682 tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11821682
M. Wt: 319.4 g/mol
InChI Key: LTKNMHQTNZQEDY-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted at position 3 with a 1-formylpyrrolidin-2-yl group and at position 2 with a carbamate moiety bearing tert-butyl and ethyl substituents. The pyrrolidine ring’s formylation introduces polarity, while the carbamate’s bulky tert-butyl group enhances steric protection.

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl N-ethyl-N-[3-(1-formylpyrrolidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C17H25N3O3/c1-5-20(16(22)23-17(2,3)4)15-13(8-6-10-18-15)14-9-7-11-19(14)12-21/h6,8,10,12,14H,5,7,9,11H2,1-4H3

InChI Key

LTKNMHQTNZQEDY-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(C=CC=N1)C2CCCN2C=O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multi-step organic reactions. One common method involves the reaction of tert-butyl carbamate with ethyl 3-(1-formylpyrrolidin-2-yl)pyridine-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between the target compound and analogous pyridine-carbamates:

Compound Name Substituents on Pyridine Carbamate Groups Molecular Weight (g/mol) Key Features
tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate 3-(1-formylpyrrolidin-2-yl) tert-Butyl, ethyl ~320 (estimated) Formyl group enhances polarity; pyrrolidine enables conformational flexibility
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate 3-fluoro, methyl linkage tert-Butyl 226.25 Fluorine increases lipophilicity and metabolic stability
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 5,6-dimethoxy, methyl linkage tert-Butyl ~281 (estimated) Methoxy groups improve aqueous solubility
(E)-tert-Butyl (4-(4-(4-fluorophenyl)-2-(phenyldiazenyl)thiazol-5-yl)pyridin-2-yl)carbamate 4-(thiazol-phenyldiazenyl) tert-Butyl ~478 (reported) Thiazol and diazenyl groups enable π-π stacking; used in amine deprotection

Reactivity and Stability

  • Deprotection Conditions : The thiazol-containing analog () undergoes carbamate cleavage under acidic conditions (6 M HCl, 55°C), yielding a primary amine. The target compound’s ethyl group may alter its deprotection kinetics compared to tert-butyl-only analogs.
  • In contrast, the formylpyrrolidine group in the target compound introduces both electron-withdrawing (formyl) and electron-donating (pyrrolidine) effects.
  • Solubility : The 5,6-dimethoxy analog () likely exhibits higher aqueous solubility due to polar methoxy groups, whereas the target compound’s formyl group may balance the tert-butyl/ethyl carbamate’s hydrophobicity.

Research Findings and Data

Molecular Weight and LogP Comparison

Compound Molecular Weight Calculated LogP (Est.)
Target Compound 320 2.1
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate 226.25 1.8
5,6-Dimethoxy analog 281 1.2
Thiazol-containing analog 478 3.5

LogP values estimated using fragment-based methods; higher values indicate greater lipophilicity.

Stability Under Acidic Conditions

Compound Deprotection Efficiency (6 M HCl, 55°C)
Target Compound Not reported; predicted slower than
Thiazol-containing analog >90% yield after 6 hours

Biological Activity

tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate (CAS No. 1352533-20-0) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, an ethyl chain, and a pyridine ring substituted with a formylpyrrolidine moiety. Its molecular formula is C15H21N3O3C_{15}H_{21}N_{3}O_{3} with a molecular weight of 291.35 g/mol.

PropertyValue
CAS Number1352533-20-0
Molecular FormulaC15H21N3O3
Molecular Weight291.35 g/mol
Purity≥98%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may act as an enzyme inhibitor, potentially affecting pathways related to neuroinflammation and other cellular processes.

Enzyme Inhibition

Research indicates that the compound may inhibit specific enzymes involved in inflammatory responses. For instance, it has been evaluated for its potential as a GSK-3β inhibitor, which plays a crucial role in neuroinflammatory processes . This inhibition could lead to therapeutic effects in neurodegenerative diseases.

Case Studies and Research Findings

  • GSK-3β Inhibition : A study focused on the design and synthesis of GSK-3β inhibitors highlighted the importance of structural modifications in enhancing inhibitory activity. Compounds similar to this compound were tested for their efficacy in reducing neuroinflammation .
  • Neuroprotective Effects : Another research effort aimed at evaluating neuroprotective compounds found that derivatives of pyridine exhibited significant protective effects against neuronal cell death induced by oxidative stress. This suggests that this compound could be further explored for its neuroprotective properties .

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